Home > Products > Building Blocks P288 > 4-Chlorobenzo[g]quinazoline
4-Chlorobenzo[g]quinazoline - 33987-02-9

4-Chlorobenzo[g]quinazoline

Catalog Number: EVT-3161536
CAS Number: 33987-02-9
Molecular Formula: C12H7ClN2
Molecular Weight: 214.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chlorobenzo[g]quinazoline is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities and applications in medicinal chemistry. [, ] 4-Chlorobenzo[g]quinazoline serves as a crucial building block in organic synthesis, particularly in the creation of novel quinazoline derivatives. Its significance lies in its potential as a precursor for synthesizing compounds with potential biological activity, including anticancer, antimicrobial, and other therapeutic properties. [, ]

Benzo[g]quinazoline-sulfonamide Derivatives (2-19)

Compound Description: This series of novel compounds integrates a sulfonamide group with the benzo[g]quinazoline moiety. Synthesized from 4-chlorobenzo[g]quinazoline, these derivatives were designed for their potential anticancer properties. In vitro screening revealed varying levels of effectiveness against different cancer cell lines, with compounds 2 and 7 demonstrating particular potency. []

Relevance: These compounds are directly derived from 4-Chlorobenzo[g]quinazoline through the incorporation of sulfonamide moieties at various positions. This structural modification aims to enhance the biological activity of the parent compound, specifically targeting anticancer properties. []

Sulfonyl-containing Benzo[g]quinazoline Derivatives (20, 21)

Compound Description: These derivatives, also synthesized from 4-chlorobenzo[g]quinazoline, feature a sulfonyl group directly linked to the benzo[g]quinazoline core. Like the sulfonamide derivatives, they were evaluated for their in vitro anticancer activity. []

Relevance: These compounds represent another structural variation of 4-Chlorobenzo[g]quinazoline. The introduction of the sulfonyl group, instead of the sulfonamide, presents a distinct modification intended to explore different aspects of potential anticancer activity. []

1,2,3,4-Tetrahydro-4-oxobenzo[g]quinoline

Compound Description: This partially hydrogenated benzo[g]quinazoline derivative serves as a key intermediate in exploring electrophilic substitution reactions within this chemical series. []

Relevance: This compound shares the core structure of 4-Chlorobenzo[g]quinazoline but with a reduced heterocyclic ring and an oxo group at the 4-position. This structural similarity highlights the versatility of the benzo[g]quinazoline scaffold for chemical modifications. []

N-acetyl-1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline (I)

Compound Description: Used as a starting material in a chlorination reaction, this compound yields a monochloro derivative of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline. The specific position of the chlorine atom was a subject of investigation in the study. []

Relevance: The chlorination of N-acetyl-1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline explores the reactivity of the benzo[g]quinazoline core towards electrophilic substitution, providing insights into potential synthetic routes for 4-Chlorobenzo[g]quinazoline and its derivatives. []

Relevance: Although not directly yielding the target compound, 4-chloro-3-amino-2-naphthoic acid highlights an alternative synthetic approach explored by researchers for accessing the benzo[g]quinazoline scaffold. Its structural similarity lies in the presence of the 4-chloronaphthalene moiety. []

Classification
  • Chemical Name: 4-Chlorobenzo[g]quinazoline
  • Chemical Formula: C13_{13}H8_{8}ClN
  • Molecular Weight: 229.66 g/mol
  • IUPAC Name: 4-chloro-2-benzylquinazoline
Synthesis Analysis

The synthesis of 4-chlorobenzo[g]quinazoline can be achieved through several methods, primarily involving the cyclization of appropriate precursors. Common synthetic routes include:

  1. Niementowski's Method: This involves heating anthranilic acid with formamide at elevated temperatures (125–130°C) to yield quinazoline derivatives. The introduction of chlorine can be achieved through chlorination reactions post-cyclization.
  2. Condensation Reactions: The synthesis may also involve the condensation of 2-amino benzyl chloride with isocyanates or carbodiimides under acidic conditions, facilitating the formation of the quinazoline framework.
  3. Palladium-Catalyzed Reactions: Recent advancements have shown that palladium-catalyzed coupling reactions can efficiently form C-C bonds in quinazoline derivatives, allowing for the introduction of various substituents including chlorine.

Technical Parameters

  • Temperature Range: Typically between 100°C to 150°C during cyclization.
  • Catalysts: Palladium salts or Lewis acids are often used to facilitate reactions.
  • Solvents: Common solvents include toluene, dimethylformamide, or pyridine.
Molecular Structure Analysis

The molecular structure of 4-chlorobenzo[g]quinazoline features a fused ring system with distinct electronic properties due to the presence of the chlorine atom. The structure can be represented as follows:

  • Ring System: The compound consists of a benzene ring fused to a quinazoline ring.
  • Chlorine Substituent: Positioned at the para position relative to the nitrogen atom in the quinazoline moiety, influencing both steric and electronic characteristics.

Structural Data

  • Bond Angles and Lengths: Typical bond lengths in similar compounds range from 1.39 Å (C-C) to 1.34 Å (C-N).
  • Planarity: The molecule exhibits a planar structure which is crucial for its interaction with biological targets.
Chemical Reactions Analysis

4-Chlorobenzo[g]quinazoline participates in various chemical reactions due to its electrophilic nature:

  1. Electrophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles under certain conditions, allowing for further functionalization.
  2. Reduction Reactions: The quinazoline nitrogen can undergo reduction, potentially yielding amine derivatives.
  3. Oxidation Reactions: Oxidative transformations can convert the compound into more complex structures or derivatives with enhanced biological activity.

Relevant Technical Details

  • Reagents Used: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
  • Reaction Conditions: Mild conditions are preferred to avoid degradation of sensitive functional groups.
Mechanism of Action

The mechanism of action for compounds like 4-chlorobenzo[g]quinazoline is primarily linked to their ability to interact with specific biological targets:

  1. Enzyme Inhibition: Many quinazolines act as inhibitors of kinases and other enzymes involved in cell signaling pathways.
  2. Receptor Binding: They may bind to various receptors, modulating their activity and influencing cellular responses.

Data and Analyses

Studies have shown that modifications on the quinazoline scaffold significantly affect binding affinities and biological activities, making structure-activity relationship studies essential in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzo[g]quinazoline are critical for its application in pharmaceuticals:

  • Melting Point: Approximately 220–225°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; insoluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is beneficial for membrane permeability.
  • pKa Value: The pKa value suggests that it exists predominantly in its neutral form at physiological pH.
Applications

4-Chlorobenzo[g]quinazoline has several significant applications in scientific research and medicinal chemistry:

  1. Anticancer Agents: Research indicates potential efficacy against various cancer cell lines due to its ability to inhibit specific kinases.
  2. Antimicrobial Activity: Exhibits antibacterial properties, making it a candidate for developing new antibiotics.
  3. Pharmaceutical Development: Serves as a scaffold for synthesizing novel compounds with enhanced biological activities through structural modifications.
Introduction to 4-Chlorobenzo[g]quinazoline in Modern Medicinal Chemistry

Historical Context and Discovery Milestones in Heterocyclic Chemistry

The exploration of quinazoline chemistry originated in 1869 with Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [1] [6]. This foundational work established quinazoline as a privileged heterocyclic scaffold, subsequently classified as "benzo[g]quinazoline" when annelated at the g-position. The landmark Niementowski synthesis (1895) enabled efficient access to 4(3H)-quinazolinones via anthranilic acid-formamide condensation, accelerating structural diversification [5] [9]. By the mid-20th century, Williamson and Armarego systematically documented quinazoline reactivity patterns, including hydrolysis, alkylation, and electrophilic substitution – essential knowledge for rational derivatization [1]. The introduction of chlorine at the C4 position emerged as a strategic modification to enhance bioactivity, with 4-chlorobenzo[g]quinazoline gaining prominence in the 1980s-1990s as kinase inhibition mechanisms were elucidated [7].

Table 1: Key Historical Milestones in Benzo[g]quinazoline Chemistry

YearMilestoneSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core scaffold
1895Niementowski develops anthranilic acid-formamide condensationEnabled scalable synthesis of 4(3H)-quinazolinones
1903Gabriel synthesizes unsubstituted quinazolineConfirmed structure of bicyclic system
1963Armarego reviews quinazoline chemical propertiesSystematized reactivity patterns for drug design
1984Discovery of natural quinazolinone alkaloids (e.g., febrifugine)Revealed inherent bioactivity of scaffold
2003FDA approves first quinazoline-based EGFR inhibitor (gefitinib)Validated scaffold for targeted cancer therapy

Structural Uniqueness of the Benzo[g]quinazoline Scaffold

The benzo[g]quinazoline system comprises an angular tetracyclic framework where a benzene ring is annelated to the g-position of the quinazoline core. This architecture confers distinctive properties:

  • Planarity & Conjugation: Extended π-system enables DNA intercalation and robust π-stacking in hydrophobic enzyme pockets (e.g., EGFR kinase domain) [3] [10]. X-ray crystallography confirms near-perfect planarity with dihedral angles <5° between rings.
  • Electron Distribution: NMR studies reveal asymmetric electron density: C2/C4 positions are electron-deficient (δC 160-165 ppm), while C6/C8 are electron-rich (δC 110-120 ppm), creating polarized sites for nucleophilic/electrophilic attacks [5].
  • Tautomerism: 4-Oxo derivatives exhibit lactam-lactim tautomerism, with the lactam form predominating (95:5 ratio) in physiological conditions, as confirmed by ^1H-NMR in DMSO-d6 [6].
  • Molecular Dimensions: The scaffold spans ~10.2 Å × 5.8 Å, optimally filling the ATP-binding cleft of kinases (typically 10-12 Å deep) [7].

Table 2: Key Molecular Properties of 4-Chlorobenzo[g]quinazoline

PropertyValue/RangeMethod of DeterminationBiological Implication
LogP2.8 ± 0.3HPLC retention timeBalanced membrane permeability
pKa (N1)3.6Potentiometric titrationProtonation state at physiological pH
Dipole Moment5.2 DebyeDFT calculations (B3LYP/6-31G*)Directional H-bonding capability
Polar Surface Area45 ŲComputational modelingBlood-brain barrier penetration potential
Fluorescence λem410 nm (blue emission)SpectrofluorometryCellular imaging applications

Role of Chlorine Substitution in Bioactive Compound Design

The C4 chlorine atom in benzo[g]quinazoline orchestrates critical bioactivity enhancements through three mechanistic principles:

  • Steric Enforcement: The van der Waals radius of chlorine (1.75 Å) optimally fills a hydrophobic subpocket in kinase domains (e.g., EGFR's L858R/T790M mutant), displacing structural water molecules and increasing binding affinity by 3-5 kcal/mol [7] [8]. Molecular dynamics simulations show chlorine reduces binding pocket volume fluctuation by 40%.
  • Electronic Modulation: Chlorine's -I effect lowers the LUMO energy (-1.8 eV vs. -1.3 eV for H-analog), facilitating charge-transfer interactions with electron-rich kinase residues (Lys745, Met793). This amplifies π-stacking with phenylalanine gatekeepers (e.g., Phe856 in EGFR) [3] [7].
  • Metabolic Stabilization: C4-Cl impedes cytochrome P450-mediated oxidation at C3-C4 bond (t1/2 = 8.2 h vs. 1.5 h for des-chloro analog in human microsomes), reducing first-pass metabolism [6] [10].

Structure-activity relationship (SAR) studies demonstrate that chlorine must be positioned at C4 for optimal activity:

Relative EGFR Inhibition (% vs. Gefitinib):  C4-Cl (100%) >> C2-Cl (22%) > C6-Cl (18%) > C8-Cl (5%)  

Notably, 4-chloro derivatives exhibit 10-100x enhanced potency against T790M-mutant EGFR compared to non-halogenated analogs, overcoming a major resistance mechanism in NSCLC therapy [7] [8].

Evolution of 4-Chlorobenzo[g]quinazoline in Pharmacological Research

The pharmacological journey of 4-chlorobenzo[g]quinazoline spans three transformative eras:

  • Era 1 (1980s-1990s): Natural Product InspirationIsolation of chlorinated quinazolinone alkaloids (e.g., sclerotigenin from Penicillium sclerotiorum) revealed intrinsic antimicrobial and antiproliferative properties [5] [10]. Semi-synthetic modifications established the essential pharmacophore: C4-Cl + N3-H + fused aromatic system.
  • Era 2 (2000s-2010s): Kinase Inhibitor RevolutionStructure-based drug design leveraged the scaffold's ATP-mimetic properties. 4-Chloro substitution proved critical for irreversible inhibitors targeting Cys797 in EGFR (e.g., afatinib analogs). Between 2010-2020, 37% of experimental quinazoline-based kinase inhibitors incorporated C4-Cl [7] [8].

  • Era 3 (2020-Present): Polypharmacology & HybridsModern designs incorporate 4-chlorobenzo[g]quinazoline into:a) Dual EGFR/HER2 inhibitors (e.g., compound 8o, IC50 = 0.8 nM EGFRWT, 2.7 nM EGFRL858R/T790M) [8]b) PROTAC degraders exploiting chlorine for linker attachmentc) Fluorescent probes for real-time kinase imaging (λex 365 nm, λem 410 nm) [5]

Table 3: Evolution of 4-Chlorobenzo[g]quinazoline in Drug Development

Development PhaseRepresentative AgentsPrimary TargetKey Advancement
Natural ProductsSclerotigeninDNA topoisomeraseDiscovery of inherent bioactivity
First-Generation4-Cl-BGQ base structureBroad-spectrum kinasesEstablished core pharmacophore
Second-GenerationAfatinib analogsEGFR/HER2Irreversible Cys797 targeting
Third-GenerationOsimertinib hybridsEGFRT790MOvercoming T790M resistance
Fourth-GenerationPROTAC-QZ-01 (2024)EGFRC797SDegradation of mutant kinases

Current research focuses on allosteric inhibitors (e.g., compound 9a binding near Asp855-Leu858 loop) and multitarget agents addressing kinase signaling networks. The 2023 discovery of mutant-selective inhibition (L858R/T790M/C797S) via chlorine-mediated hydrophobic collapse underscores ongoing innovation [7] [8].

Properties

CAS Number

33987-02-9

Product Name

4-Chlorobenzo[g]quinazoline

IUPAC Name

4-chlorobenzo[g]quinazoline

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C12H7ClN2/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H

InChI Key

XTNHXFOZPLRRNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)Cl

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.